molecular formula C7H6N2OS B028047 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione CAS No. 92806-98-9

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B028047
CAS No.: 92806-98-9
M. Wt: 166.2 g/mol
InChI Key: DFKVVBOVTVBURY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is a heterocyclic compound with the molecular formula C7H6N2OS It is known for its unique structure, which includes a benzimidazole ring fused with a thione group and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding quinones.

    Reduction: The thione group can be reduced to form thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,3-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets and pathways. The hydroxyl and thione groups play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it has been identified as an inhibitor of certain enzymes involved in microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-mercaptobenzimidazole
  • 6-Hydroxy-2-mercaptobenzimidazole
  • 2-Mercapto-1H-benzo[d]imidazol-5-ol

Uniqueness

5-Hydroxy-1,3-dihydrobenzimidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and thione groups in the benzimidazole ring enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

5-hydroxy-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c10-4-1-2-5-6(3-4)9-7(11)8-5/h1-3,10H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKVVBOVTVBURY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562318
Record name 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92806-98-9
Record name 5-Hydroxy-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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